2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Acetamide Formation: The nitrated pyrazole can be reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Coupling with Pyridine: Finally, the acetamide intermediate can be coupled with a pyridine derivative using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron, and hydrochloric acid.
Coupling Reagents: EDCI, DCC, and other carbodiimides.
Nitration Reagents: Concentrated nitric acid and sulfuric acid.
Major Products
Reduction: 2-(3-amino-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The pyrazole and pyridine rings may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the pyridine ring.
N-(pyridin-2-yl)acetamide: Lacks the pyrazole ring.
2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide: Lacks the nitro group.
Uniqueness
2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is unique due to the presence of both the nitro-substituted pyrazole and the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-10(12-8-3-1-2-5-11-8)7-14-6-4-9(13-14)15(17)18/h1-6H,7H2,(H,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECISPPFDLJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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